molecular formula C25H34O9 B586163 [(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate CAS No. 142741-67-1

[(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate

Cat. No.: B586163
CAS No.: 142741-67-1
M. Wt: 478.538
InChI Key: LGRQHFSZAWYVID-WYGNKIOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the tricyclic core: This involves cyclization reactions under controlled conditions to form the tetraoxatricyclic structure.

    Functional group modifications: Introduction of the hydroxy, methoxy, and benzoate groups through various organic reactions such as esterification and etherification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoate ester can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoate ester would yield the corresponding alcohol.

Scientific Research Applications

[(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The benzoate moiety may also play a role in its biological effects.

Comparison with Similar Compounds

[(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate: can be compared with other similar compounds, such as:

  • [(1S,3S,7R,9S)-5,5,11,11-tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol]
  • [(1S,3S,7R,9S)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] acetate

These compounds share similar tricyclic structures and functional groups but differ in their specific substituents, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

[(1S,3S,7R,9S)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O9/c1-22(2)31-17-16(30-21(26)15-9-7-6-8-10-15)18-20(34-23(3,4)32-18)25(27,19(17)33-22)24(28-5)11-13-29-14-12-24/h6-10,16-20,27H,11-14H2,1-5H3/t16?,17-,18-,19-,20+,25?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRQHFSZAWYVID-PFICICNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C3C(C(C2O1)(C4(CCOCC4)OC)O)OC(O3)(C)C)OC(=O)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)C([C@@H]3[C@H](C2OC(=O)C4=CC=CC=C4)OC(O3)(C)C)(C5(CCOCC5)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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